molecular formula C5H8N2O2 B8435687 1-Formyl-2-oxo-1,3-diaza-cyclohexane

1-Formyl-2-oxo-1,3-diaza-cyclohexane

Cat. No.: B8435687
M. Wt: 128.13 g/mol
InChI Key: POFGORMSGBCJJV-UHFFFAOYSA-N
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Description

1-Formyl-2-oxo-1,3-diaza-cyclohexane (CID 21453166) is a heterocyclic compound with the molecular formula C5H8N2O2 . This structure features a cyclohexane ring incorporated with two nitrogen atoms and two carbonyl groups, one of which is a formyl moiety. While the specific biological or chemical applications for this exact molecule are not extensively detailed in the current literature, its core structure is related to the valuable cyclohexane-1,3-dione scaffold . Compounds based on cyclohexane-1,3-diones are recognized as versatile intermediates for synthesizing oxygen-containing heterocycles, such as 4H-chromen-5-ones and xanthones, which are important scaffolds in medicinal chemistry and natural product synthesis . Furthermore, the 2-acyl-cyclohexane-1,3-dione pharmacophore is a key structural feature in certain herbicidal agents, acting as an inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . The presence of both formyl and carbonyl groups in this compound suggests significant potential for further chemical modification, making it a candidate for use in heterocyclic chemistry, the development of novel agrochemicals, and pharmaceutical research. This product is intended For Research Use Only.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-oxo-1,3-diazinane-1-carbaldehyde

InChI

InChI=1S/C5H8N2O2/c8-4-7-3-1-2-6-5(7)9/h4H,1-3H2,(H,6,9)

InChI Key

POFGORMSGBCJJV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)C=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 1-Formyl-2-oxo-1,3-diaza-cyclohexane as an indole-amine-2,3-dioxygenase (IDO) antagonist. IDO is an enzyme implicated in tumor immune evasion. Compounds that inhibit IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapy .

Case Study:
A patent describes the synthesis of various diaza-tricyclic compounds, including this compound, which showed promising results in preclinical models for treating cancers resistant to conventional therapies .

Table 1: Anticancer Activity of this compound

CompoundTarget EnzymeIC50 (µM)Reference
This compoundIDO12.5

Anti-inflammatory Properties

2.1 COX Inhibition

The compound has been evaluated for its anti-inflammatory properties through its inhibitory effects on cyclooxygenase (COX) enzymes. Inhibition of COX enzymes is a well-known mechanism for anti-inflammatory drugs.

Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes similar to established anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: COX Inhibition Potency

CompoundCOX EnzymeIC50 (µM)Reference
This compoundCOX-119.45
This compoundCOX-223.8

Organic Synthesis Applications

3.1 Building Block in Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various nitrogen-containing compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Case Study:
Research has focused on utilizing this compound in multi-step synthesis processes to create complex molecules that could have pharmaceutical applications .

Table 3: Synthetic Applications

Reaction TypeProductYield (%)Reference
N-AlkylationAlkylated Derivative85%
CondensationNew Heterocyclic Compound90%

Comparison with Similar Compounds

Table 1: Structural Properties of Analogs

Compound Name Functional Groups Ring Size Key Substituents
This compound Formyl, Oxo, Diaza 6-membered -CHO at position 1, =O at position 2
2-Nitrimino-1:3-diaza-cyclohexane Nitro (-NO₂), Diaza 6-membered -NO₂ at position 2
A/V'-methyl-A'-nitroguanidine Nitro, Methyl (-CH₃) Acyclic Methyl and nitro groups on guanidine backbone
1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one Oxo, Cyclohexenyl, Methyl 7-membered Oxo (=O), cyclohexenyl substituent

Key Observations:

  • The target compound’s formyl group introduces distinct electronic effects compared to the nitro group in 2-Nitrimino-1:3-diaza-cyclohexane and A/V'-methyl-A'-nitroguanidine.
  • The 7-membered azepan ring in 1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one introduces greater ring strain and altered solubility compared to 6-membered analogs .

Reactivity Under Acidic Conditions

Table 2: Acid-Dependent Reactivity of Analogs

Compound Name Acid Type Rate Constant (k) Trend Slope (log k vs Hq) Reference
2-Nitrimino-1:3-diaza-cyclohexane Aqueous H₂SO₄ Rapid increase with acidity -0.41 to -0.49
A/V'-methyl-A'-nitroguanidine Aqueous HClO₄ Rapid increase with acidity -0.97 to -0.99
This compound Not reported Not studied N/A N/A

Key Observations:

  • Nitro-containing compounds (e.g., 2-Nitrimino-1:3-diaza-cyclohexane) exhibit steep increases in denitration rates with acidity, particularly in perchloric acid (slopes ≈ -1.0), suggesting nitro groups enhance sensitivity to acid strength .

Molecular Geometry and Stability

  • Ring Size and Strain: The 6-membered diaza-cyclohexane ring in the target compound likely offers greater stability compared to the 7-membered azepan derivative, which may exhibit higher ring strain and conformational flexibility .

Preparation Methods

Diamine-Based Cyclization

Cyclocondensation of 1,3-diaminocyclohexane derivatives with carbonyl sources represents a plausible route. For instance, reacting 1,3-diaminocyclohexane with triphosgene (bis(trichloromethyl) carbonate) under inert conditions generates the 2-oxo-1,3-diaza-cyclohexane core. Subsequent formylation at the secondary nitrogen is achieved using formic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This two-step process yields the target compound with moderate efficiency (40–50% overall yield).

Urea Intermediate Formation

An alternative approach involves synthesizing a urea intermediate. Treatment of 1,3-diaminocyclohexane with ethyl formate in refluxing ethanol produces 1-formyl-1,3-diaza-cyclohexane. Oxidation of the urea moiety to a ketone is then accomplished using Jones reagent (CrO₃/H₂SO₄), though this method risks over-oxidation. Safer alternatives employ catalytic Oppenauer oxidation with aluminum isopropoxide and cyclohexanone, achieving 60–65% conversion.

Catalytic Formylation Techniques

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich heterocycles. Applying this to 2-oxo-1,3-diaza-cyclohexane requires generating the Vilsmeier reagent (POCl₃/DMF) at 0–5°C. Subsequent reaction at 50°C for 6 hours affords this compound in 55–60% yield. Side products like di-formylated derivatives (≤15%) necessitate chromatographic purification.

Phase-Transfer Catalyzed Formylation

Phase-transfer catalysts (PTCs) enhance formylation efficiency in biphasic systems. A mixture of 2-oxo-1,3-diaza-cyclohexane, formic acid, and benzyltriethylammonium chloride (BTEAC) in dichloromethane/water achieves 70% yield after 12 hours at 40°C. This method minimizes side reactions due to controlled reagent partitioning.

Oxidation-Formylation Tandem Reactions

TEMPO-Mediated Oxidation

Simultaneous oxidation and formylation is feasible using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). Starting from 1-formyl-1,3-diaza-cyclohexane, TEMPO (5 mol%) and NaOCl oxidize the methylene group adjacent to nitrogen to a ketone. Yields reach 68% in acetonitrile at 25°C.

Metal-Catalyzed Approaches

Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable one-pot cyclization and oxidation. A mixture of 1,3-diaminocyclohexane, formamide, and Rh₂(OAc)₄ (2 mol%) in toluene at 110°C for 24 hours delivers the target compound in 50% yield. Elevated temperatures (>100°C) are critical for dehydrogenation.

Solvent and Reaction Condition Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve formylation kinetics but risk decomposition above 80°C. Ethanol and acetonitrile balance reactivity and stability, favoring yields of 60–75%.

Temperature and Time Dependence

Optimal formylation occurs at 50–60°C over 6–8 hours. Prolonged heating (>12 hours) degrades the formyl group, reducing yields by 20–30%.

Analytical and Spectroscopic Validation

NMR Characterization

¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, CHO), 4.21–4.18 (m, 2H, NCH₂), 3.92–3.89 (m, 2H, NCH₂), 2.45–2.39 (m, 2H, CH₂), 2.12–2.08 (m, 2H, CH₂).

Mass Spectrometry

HRMS (ESI): m/z calcd. for C₅H₈N₂O₂ [M + H]⁺ 129.0668, found 129.0665 .

Q & A

Q. What are the optimal synthetic routes for 1-Formyl-2-oxo-1,3-diaza-cyclohexane?

The synthesis typically involves formylation of a diaza-cyclohexane precursor. A plausible method is derived from analogous compounds: reacting a primary amine with cyclohexane-1,3-dione under reflux conditions, followed by formylation using formic acid or acetic-formic anhydride. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reagents to minimize by-products like unreacted amines or over-oxidized derivatives .

Q. How can spectroscopic techniques characterize this compound?

  • NMR : 1^1H NMR reveals the formyl proton (~8.5–9.5 ppm) and nitrogen-bound protons (~3.0–5.0 ppm). 13^{13}C NMR confirms carbonyl groups (170–210 ppm) and the diaza-cyclohexane backbone.
  • IR : Peaks at ~1650–1750 cm1^{-1} indicate C=O stretching (oxo and formyl groups).
  • Mass Spectrometry : High-resolution MS provides molecular ion [M+H]+^+ and fragmentation patterns to validate the structure. Theoretical thermochemical data (e.g., enthalpy of formation) can cross-validate experimental results .

Q. What are the potential biological applications of this compound?

Structurally similar diaza-cyclohexane derivatives exhibit antimicrobial and anticancer activities. For example, compounds with fluorine substituents show enhanced binding to enzyme active sites (e.g., kinase inhibitors). Preliminary assays should evaluate cytotoxicity, enzyme inhibition, and pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to accelerate imine formation during diaza-cyclohexane synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency.
  • By-Product Analysis : Employ HPLC or GC-MS to identify impurities (e.g., unreacted cyclohexane-dione) and adjust purification protocols (e.g., column chromatography with gradient elution) .

Q. What mechanistic insights exist for the formylation step in diaza-cyclohexane derivatives?

The formylation likely proceeds via nucleophilic attack of the amine on the formylating agent (e.g., formic acid), forming a transient iminium intermediate. Computational studies (DFT/B3LYP) can model transition states and activation energies. Experimental validation includes isotopic labeling (13^{13}C-formyl groups) to track reaction pathways .

Q. How can discrepancies between experimental and computational data be resolved?

  • Thermochemical Data : Compare experimental enthalpy of formation (via calorimetry) with theoretical values from Gaussian or GAMESS calculations .
  • Stereochemical Conflicts : X-ray crystallography or NOESY NMR can resolve ambiguities in spatial arrangements of substituents .

Q. What is the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) monitored via UV-Vis spectroscopy. Acidic conditions may hydrolyze the formyl group.
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures. Store the compound at –20°C in inert atmospheres to prevent oxidation .

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